Stannic sulfate in sulfuric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

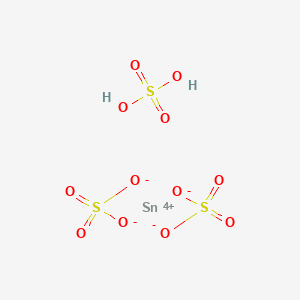

Structure

2D Structure

Properties

Molecular Formula |

H2O12S3Sn |

|---|---|

Molecular Weight |

408.9 g/mol |

IUPAC Name |

sulfuric acid;tin(4+);disulfate |

InChI |

InChI=1S/3H2O4S.Sn/c3*1-5(2,3)4;/h3*(H2,1,2,3,4);/q;;;+4/p-4 |

InChI Key |

RAZPXVHCSOQXHL-UHFFFAOYSA-J |

Canonical SMILES |

OS(=O)(=O)O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sn+4] |

Origin of Product |

United States |

Fundamental Solution Chemistry of Tin Iv Species in Sulfuric Acid Systems

Aqueous Speciation and Hydrolysis of Tin(IV) in Sulfuric Acid Solutions

The behavior of tin(IV) in aqueous sulfuric acid is complex, characterized by a series of hydrolysis and complexation reactions that are highly dependent on the acid concentration and the presence of other ions.

In aqueous solutions, tin(IV) ions are prone to hydrolysis, a process that can lead to the formation of very fine precipitates of hydrous stannic oxide (SnO₂·nH₂O), even under acidic conditions. solventextraction.gr.jpacs.org This hydrolysis is a gradual process that occurs over time, resulting in the formation of insoluble tin compounds. chemicalbook.com The tendency for hydrolysis means that stable solutions of tin(IV) are typically maintained in acidic environments to suppress the formation of these oxide precipitates. solventextraction.gr.jpacs.org The hydrolysis of tin(IV) in dilute sulfuric acid solutions has been studied by observing the formation of solid, hydrous stannic oxide when stable acidic solutions are diluted. acs.org The reaction for the dissolution of tin(IV) oxide in sulfuric acid is given as: SnO₂ + 2H₂SO₄ → Sn(SO₄)₂ + 2H₂O. wikipedia.org

In sulfuric acid solutions, tin(IV) readily forms complexes with sulfate (B86663) ions. Research indicates the presence of species such as sulfato-tin(IV) sulfate, (SnSO₄)(SO₄)₂, in these solutions. acs.org The formation of these complexes is a key feature of the solution chemistry of tin(IV) in this medium. The reaction believed to occur during the hydrolysis process in the presence of sulfuric acid is: SnO₂(aq) + 2H₂SO₄ ⇌ (SnSO₄)²⁺ + (SO₄)²⁻ + 2H₂O. acs.org The existence of various sulfato-tin(IV) compounds formed under acidic conditions has been described, including Sn(SO₄)₂, two modifications of Sn(SO₄)₂·2H₂O, and Sn(SO₄)₂·4H₂O. researchgate.net

Table 1: Identified Sulfato-Tin(IV) Complexes in Sulfuric Acid

| Complex Formula | Name/Description |

| (SnSO₄)(SO₄)₂ | Sulfato-tin(IV) sulfate acs.org |

| Sn(SO₄)₂ | Stannic sulfate researchgate.net |

| Sn(SO₄)₂·2H₂O | Stannic sulfate dihydrate researchgate.net |

| Sn(SO₄)₂·4H₂O | Stannic sulfate tetrahydrate researchgate.net |

The concentration of sulfuric acid has a significant impact on the distribution of tin(IV) species in solution. At low sulfuric acid concentrations (< 1 mol/dm³), the extraction of tin tends to decrease as the acid concentration increases, which is a typical behavior for metal extraction with acidic extractants. solventextraction.gr.jp However, at higher sulfuric acid concentrations, the extraction of tin(IV) increases with increasing acid concentration. solventextraction.gr.jpresearchgate.net This suggests a change in the dominant tin species and the extraction mechanism. Studies have shown that the distribution ratio of tin(IV) has a third-order dependence on the activity of sulfuric acid, indicating the involvement of multiple sulfate or bisulfate ions in the complexation. researchgate.net The nature of the precipitate formed from the hydrolysis of stannous sulfate also varies with the final pH of the solution. arizona.edu

The presence of other anions, such as chloride, can lead to the formation of mixed-ligand complexes of tin(IV) in sulfuric acid solutions. The extraction of tin(IV) from sulfuric acid containing chloride ions has been investigated, and it is inferred that tin(IV) is extracted as the complex SnCl(HSO₄)SO₄·2HR, where HR represents an extractant molecule. researchgate.net The extraction of tin(IV) increases with increasing chloride concentration at low levels, but decreases at high chloride concentrations. researchgate.net This indicates a complex interplay between sulfate and chloride ions in the coordination sphere of the tin(IV) ion. The synthesis and characterization of various mixed-ligand tin(IV) complexes have been reported, often involving reactions of stannic chloride with other ligands. researchgate.netnih.gov

Tin(IV) is known to form colloidal solutions, particularly through the hydrolysis to hydrous stannic oxide. solventextraction.gr.jp The formation of colloidal SnO₂·nH₂O is a common issue in the handling of tin(IV) sulfate solutions, as they are susceptible to easy hydrolysis. researchgate.net The stability of these colloids is influenced by the acidity of the solution; more acidic conditions generally suppress their formation. solventextraction.gr.jp

Solubility and Stability of Stannic Sulfate and Related Compounds in Sulfuric Acid Media

Stannic sulfate, or tin(IV) sulfate, is described as being moderately soluble in water and acid. americanelements.com It is soluble in dilute sulfuric acid, and dissolving it in a 5% sulfuric acid solution can yield a clear solution. chemicalbook.comatamanchemicals.comatamankimya.com However, gradual hydrolysis can occur over time, leading to the formation of insoluble tin compounds. chemicalbook.comatamanchemicals.com The solubility of stannous sulfate, a related compound, is also affected by the concentration of sulfuric acid, with an excess of acid or heat adversely affecting its solubility. google.com

The stability of tin(IV) sulfate solutions is a key consideration. These solutions are prone to hydrolysis, which can be mitigated by maintaining a sufficient concentration of sulfuric acid. researchgate.net The compound itself, Sn(SO₄)₂, can be formed from the dissolution of SnO₂ in sulfuric acid. wikipedia.org

Solubility Dependence on Sulfuric Acid Concentration

The solubility of tin(IV) sulfate in sulfuric acid is a nuanced process, heavily dependent on the concentration of the acid. Research indicates that stannic oxide and stannic sulfate are generally almost insoluble in concentrated sulfuric acid. cdnsciencepub.com The dissolution of tin materials in sulfuric acid demonstrates a counter-intuitive trend where increasing the acid concentration beyond a certain point hinders solubility.

Studies have shown that while dissolution occurs in sulfuric acid, the rate is significantly affected by the acid's molarity. For instance, in sulfuric acid concentrations ranging from 1 M to 5 M, no substantial change in the dissolution rate is observed. However, a significant slowdown occurs in 7 M H₂SO₄. researchgate.net This phenomenon is attributed to the low solubility of the resulting tin sulfate in highly concentrated sulfuric acid solutions. researchgate.net This suggests an optimal, medium-concentration range of sulfuric acid is most effective for dissolving tin(IV) species.

The dissolution of tin(IV) oxide, a common precursor, in sulfuric acid yields tin(IV) sulfate according to the following reaction wikipedia.org: SnO₂ + 2 H₂SO₄ → Sn(SO₄)₂ + 2 H₂O

However, the stability of this dissolved species is limited, and excess free acid can promote a "salting-out" effect, further reducing the solubility of the tin sulfate. google.com

Table 1: Effect of Sulfuric Acid Concentration on Tin Dissolution Rate

| Sulfuric Acid Concentration | Observation on Dissolution Rate | Reference |

|---|---|---|

| 1 M - 5 M | No significant change | researchgate.net |

| 7 M | Significantly slower | researchgate.net |

Kinetic Aspects of Dissolution and Precipitation

The kinetics of stannic sulfate in sulfuric acid involve two primary, opposing processes: dissolution and precipitation. The dissolution of tin compounds in sulfuric acid is generally a slow reaction. google.com The rate is influenced by factors such as the surface area of the tin source and the concentration of the sulfuric acid, as noted previously. researchgate.net

Thermal Stability and Decomposition Pathways of Tin(IV) Sulfate

The thermal stability of tin(IV) sulfate has been investigated through thermogravimetric analysis (TGA). These studies provide precise information on its decomposition behavior under inert atmospheres.

Pure, solid tin(IV) sulfate, Sn(SO₄)₂, begins to decompose at approximately 580°C. The decomposition pathway involves the formation of solid tin(IV) oxide (SnO₂) and gaseous sulfur trioxide (SO₃), as described by the following reaction researchgate.net: Sn(SO₄)₂ (s) → SnO₂ (s) + 2 SO₃ (g)

This high decomposition temperature indicates a significant thermal stability for the anhydrous salt.

Table 2: Thermal Decomposition Data for Tin Sulfates

| Compound | Decomposition Start Temperature (°C) | Decomposition Products | Reference |

|---|---|---|---|

| Tin(IV) sulfate - Sn(SO₄)₂ | 580 | SnO₂, SO₃ | researchgate.net |

Formation and Stability of Basic Tin(IV) Sulfate Precipitates

Tin(IV) sulfate solutions, particularly in aqueous or dilute acid environments, are highly susceptible to hydrolysis. This reaction leads to the formation of precipitates, which are typically basic forms of tin(IV) compounds rather than the simple sulfate salt. researchgate.net

The primary product of this hydrolysis is often a colloidal or solid hydrous stannic oxide (SnO₂·nH₂O). researchgate.net The formation of these precipitates is a significant challenge in handling tin(IV) sulfate solutions, as they readily form and alter the chemistry of the system. While various hydrated forms of tin(IV) sulfate, such as Sn(SO₄)₂·2H₂O and Sn(SO₄)₂·4H₂O, have been described, there is limited information available on their specific solubilities and the precise conditions under which they form as stable precipitates from sulfuric acid solutions. researchgate.net The general tendency is for hydrolysis to proceed to the formation of the more stable hydrated oxide. researchgate.net

Synthesis and Preparative Methodologies for Stannic Sulfate Compounds

Chemical Synthesis Routes

Chemical synthesis approaches for stannic sulfate (B86663) typically involve the reaction of tin metal or its oxides with concentrated sulfuric acid, often under conditions that promote oxidation to the tetravalent state.

Stannic sulfate can be prepared by the direct reaction of metallic tin with highly concentrated sulfuric acid at elevated temperatures. In one method, granulated or powdered tin is reacted with 95 wt% sulfuric acid at approximately 150 °C. This initial reaction leads to the formation of a clear yellow solution. To induce precipitation of stannic sulfate, the temperature is subsequently increased to a range of 230-300 °C. This process yields a white precipitate of Sn(SO4)2. actachemscand.org

Alternatively, metastannic acid (SnO₂·xH₂O), a hydrated form of tin(IV) oxide, can serve as the starting material. The reaction of metastannic acid with sulfuric acid at concentrations between 75-95 wt% results in the dissolution of the acid and the eventual precipitation of stannic sulfate dihydrate, Sn(SO₄)₂·2H₂O. actachemscand.org

The reaction between tin metal and sulfuric acid is generally slow but can be influenced by factors such as acid concentration, temperature, and the physical form of the tin. actachemscand.org

Precipitation is a key step in isolating stannic sulfate from the reaction mixture. In the direct synthesis from metallic tin and concentrated sulfuric acid, precipitation is induced by a significant increase in temperature after the initial dissolution. As the temperature is raised from 150 °C to 230-300 °C, the solubility of the formed stannic sulfate decreases, leading to its separation from the solution as a white solid. actachemscand.org The resulting precipitate is then cooled, washed, and dried to obtain the final product.

The following table summarizes the conditions for the precipitation of stannic sulfate.

| Starting Material | Sulfuric Acid Concentration | Initial Temperature | Precipitation Temperature | Product |

| Metallic Tin (granulated or powdered) | 95 wt% | ~150 °C | ~230-300 °C | Sn(SO₄)₂ |

| Metastannic Acid (SnO₂·xH₂O) | 75-95 wt% | Not specified | Not specified | Sn(SO₄)₂·2H₂O |

The oxidation state of the final tin sulfate product is highly dependent on the reaction conditions, including the presence of oxidizing agents. While strong oxidizing agents can be used, the direct reaction of tin with concentrated sulfuric acid at high temperatures is sufficient to achieve the tin(IV) oxidation state. actachemscand.org

Interestingly, the presence or absence of oxygen can be used to control the formation of stannous versus stannic sulfate, particularly at lower sulfuric acid concentrations. For instance, when tin powder is reacted with 30% sulfuric acid in the absence of an oxygen flow, the tin reacts directly with the acid to form a tin(IV) product. wu.ac.th Conversely, introducing an oxygen flow under similar conditions can promote the formation of a tin(II) oxide intermediate, leading to stannous sulfate. wu.ac.th Furthermore, increasing the sulfuric acid concentration to 40% has been shown to yield a product where the tin is in the +4 oxidation state, indicating that higher acid concentrations favor the formation of stannic sulfate. wu.ac.th

Electrochemical Synthesis Approaches

Electrochemical methods offer an alternative pathway for the synthesis of tin sulfates, where the oxidation of tin is controlled by an applied potential.

Stannic sulfate can be produced through the anodic dissolution of metallic tin in a sulfuric acid electrolyte. In this process, a tin anode is oxidized under an applied electric current, releasing tin ions into the solution which then combine with sulfate ions.

Research has shown that the concentration of the sulfuric acid electrolyte is a critical factor in determining the oxidation state of the dissolved tin. When using highly concentrated sulfuric acid solutions, containing 1000 g/L or more, metallic tin dissolves at the anode exclusively in the quadrivalent (Sn⁴⁺) form, leading to the formation of stannic sulfate. google.com Even at a moderately high concentration of 300 g/L of sulfuric acid, the formation of tin(IV) sulfate is favored. google.com Studies on the anodic behavior of tin in sulfuric acid also indicate that the oxidation of tin to the tetravalent state occurs at high anodic potentials. vtt.fi

The primary challenge in the electrochemical synthesis of stannic sulfate is preventing the co-formation of stannous sulfate (tin(II) sulfate). The key to selectively producing stannic sulfate is to maintain electrochemical conditions that favor the four-electron oxidation of tin.

The most effective parameter for controlling the oxidation state is the concentration of the sulfuric acid electrolyte. As noted, concentrations of 300 g/L and particularly at 1000 g/L or higher, promote the exclusive formation of Sn(IV) ions. google.com In contrast, using dilute sulfuric acid, especially at concentrations below 100 g/L, is advantageous for producing stannous sulfate and is intentionally used to avoid the formation of tin(IV) compounds. google.com Therefore, maintaining a high acid concentration and high anodic potentials are the primary strategies to ensure the synthesis of stannic sulfate while preventing the formation of the lower tin species.

The following table outlines the influence of sulfuric acid concentration on the tin oxidation state during anodic dissolution.

| Sulfuric Acid Concentration | Predominant Tin Species Formed |

| < 100 g/L | Sn(II) (Stannous) |

| 300 g/L | Sn(IV) (Stannic) is favored |

| ≥ 1000 g/L | Exclusively Sn(IV) (Stannic) |

Electrochemical Behavior and Redox Chemistry of Tin Iv Species in Sulfuric Acid

The electrochemical characteristics of tin in sulfuric acid are of significant interest for various industrial applications, including electroplating and electrowinning. The redox chemistry involving Tin(IV) and Tin(II) species is central to these processes, governing the efficiency, stability, and quality of tin deposition.

Advanced Characterization and Structural Elucidation of Tin Iv Sulfate Complexes

X-ray Diffraction (XRD) and Crystallographic Analysis

While spectroscopic methods excel at characterizing complexes in solution or amorphous solids, X-ray diffraction is the definitive technique for determining the structure of crystalline materials.

Powder X-ray diffraction (PXRD) is a fundamental technique for the identification of crystalline phases. youtube.com When a crystalline sample of a tin(IV) sulfate (B86663) compound is irradiated with X-rays, a unique diffraction pattern is produced, which serves as a fingerprint for that specific crystalline phase. cccm.gov.in By comparing the experimental diffraction pattern to databases like the Powder Diffraction File (PDF), the crystalline phases present in the sample can be identified. youtube.com

Single Crystal X-ray Diffraction for Molecular and Supramolecular Structures

Single-crystal X-ray diffraction (SC-XRD) stands as a powerful analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been instrumental in characterizing various tin(IV) sulfate compounds, providing invaluable insights into their molecular and supramolecular architectures.

Through solvothermal synthesis methods, researchers have successfully obtained single crystals of two polymorphs of anhydrous tin(IV) sulfate, Sn(SO4)2-I and Sn(SO4)2-II. d-nb.info The crystal structures of these polymorphs were elucidated, revealing distinct spatial arrangements. d-nb.inforesearchgate.netsemanticscholar.org Additionally, a novel heterovalent tin sulfate, Sn2(SO4)3, which contains both Sn(II) and Sn(IV) cations, has been synthesized and its crystal structure determined. d-nb.infosemanticscholar.org

The crystal structure of tin(IV) sulfate dihydrate, Sn(SO4)2·2H2O, has also been determined from powder synchrotron X-ray diffraction data. researchgate.netiucr.org This compound is composed of layers of [SnO4(H2O)2] octahedra that are corner-connected by sulfate tetrahedra. researchgate.netiucr.org These layers are held together by moderately strong hydrogen bonds between the water molecules and the oxygen atoms of the sulfate groups. researchgate.netiucr.org

Detailed crystallographic data for several tin(IV) sulfate complexes are presented in the table below.

| Compound | Crystal System | Space Group | a (pm) | b (pm) | c (pm) | α (°) | β (°) | γ (°) |

| Sn(SO4)2-I | Monoclinic | P21/c | 504.34(3) | 1065.43(6) | 1065.47(6) | 90 | 91.991(2) | 90 |

| Sn(SO4)2-II | Monoclinic | P21/n | 753.90(3) | 802.39(3) | 914.47(3) | 90 | 92.496(2) | 90 |

| Sn2(SO4)3 | Triclinic | P1 | 483.78(9) | 809.9(2) | 1210.7(2) | 89.007(7) | 86.381(7) | 73.344(7) |

Table 1: Crystallographic Data for Tin(IV) Sulfate Complexes. d-nb.infosemanticscholar.org

Thermal Analysis Techniques (Thermogravimetric Analysis, Differential Thermal Analysis)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are crucial for understanding the thermal stability and decomposition pathways of tin(IV) sulfate compounds. lightcast.io

TGA studies conducted under a nitrogen atmosphere have shown that the decomposition of anhydrous Sn(SO4)2 begins at approximately 420-580°C. researchgate.netnih.gov The final decomposition product is tin(IV) oxide (SnO2), with the release of sulfur trioxide (SO3). researchgate.net The decomposition of tin(II) sulfate (SnSO4) occurs at a lower temperature, starting around 378-430°C, yielding SnO2 and sulfur dioxide (SO2). researchgate.netamazonaws.com

The thermal decomposition of Sn(SO4)2·2H2O involves a dehydration step before the decomposition of the anhydrous sulfate. Upon heating, the dihydrate transforms into anhydrous Sn(SO4)2 at about 623 K (350°C). iucr.org Further heating leads to the decomposition of the anhydrous salt.

The table below summarizes the key thermal decomposition data for tin sulfates.

| Compound | Decomposition Onset (°C) | Decomposition Products | Atmosphere |

| Sn(SO4)2 | 420 - 580 | SnO2, SO3 | Nitrogen |

| SnSO4 | 378 - 430 | SnO2, SO2 | Nitrogen/Air |

| Sn(SO4)2·2H2O | ~350 (dehydration) | Sn(SO4)2, H2O | - |

Table 2: Thermal Decomposition Data for Tin Sulfates. researchgate.netiucr.orgnih.govamazonaws.com

Electron Microscopy for Morphological and Nanostructural Characterization (e.g., FESEM, TEM)

Electron microscopy techniques, including Field Emission Scanning Electron Microscopy (FESEM) and Transmission Electron Microscopy (TEM), provide high-resolution imaging to investigate the morphology and nanostructure of tin(IV) sulfate and its derivatives.

While direct FESEM and TEM studies specifically on "stannic sulfate in sulfuric acid" are not extensively reported, the characterization of related tin-based materials offers insights into the potential morphologies. For instance, FESEM and TEM have been widely used to study the morphology of tin oxide (SnO2) nanoparticles and zinc stannate (Zn2SnO4) nanoparticles, which can be synthesized from tin precursors. researchgate.net These studies reveal that the morphology of the final product, such as particle size and shape (e.g., spherical, nanosheets), can be controlled by the synthesis method. researchgate.net

In the context of catalyst development, the calcination of SnSO4 to produce sulfated tin oxides has been studied. taylorandfrancis.com The morphology and surface area of these materials are significantly influenced by the calcination temperature. taylorandfrancis.com Electron microscopy would be essential in visualizing the changes in particle size, aggregation, and porous structure during this transformation.

Furthermore, electron microscopy is crucial for characterizing nanocomposites where tin oxide or tin nanoparticles are embedded in a matrix, such as carbon. acs.org TEM images can confirm the distribution and size of the tin-based nanoparticles within the matrix. acs.org

| Technique | Information Obtained |

| FESEM | Surface morphology, particle size and shape, aggregation |

| TEM | Internal structure, particle size and distribution, crystallinity |

Table 3: Information from Electron Microscopy Techniques.

Catalytic Roles and Mechanistic Aspects of Stannic Species in Acidic Media

Stannic Sulfate (B86663) as a Lewis Acid Catalyst

Stannic sulfate, Sn(SO₄)₂, functions as a potent Lewis acid catalyst. Its electron-deficient tin center can accept electron pairs, thereby activating substrates for a variety of chemical reactions. rsc.org The presence of sulfate anions can further influence its catalytic properties.

In organic reactions such as esterification and transesterification, stannic sulfate facilitates the process through its Lewis acidity. The mechanism generally involves the coordination of the carbonyl oxygen of a carboxylic acid or an ester to the tin(IV) center. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by an alcohol. rsc.orgwikipedia.org

For esterification , the proposed mechanism involves the following steps:

Activation of the carboxylic acid: The carbonyl oxygen of the carboxylic acid coordinates with the Sn⁴⁺ ion.

Nucleophilic attack: An alcohol molecule attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of water: A molecule of water is eliminated, and the catalyst is regenerated.

In transesterification , a similar mechanism is at play where the stannic sulfate catalyst activates the ester carbonyl, facilitating the exchange of the alkoxy group with another alcohol. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a tetrahedral intermediate, and the equilibrium can be driven forward by removing the displaced alcohol. wikipedia.org The effectiveness of tin-based catalysts in these reactions is also influenced by their solubility in the reaction medium, which can affect the accessibility of the catalytic sites to the reactants. scielo.br

The catalytic efficiency of stannic species can be significantly enhanced when used in conjunction with Brønsted acids. This synergistic effect is particularly evident in bifunctional catalysts where both Lewis acidic sites (from Sn⁴⁺) and Brønsted acidic sites (e.g., from aluminosilicates or sulfated supports) are present. mdpi.comclockss.org

In such systems, the Brønsted acid sites can protonate substrates, increasing their reactivity, while the Lewis acid sites can coordinate with and activate specific functional groups. For instance, in the conversion of carbohydrates, Brønsted acids can facilitate the hydrolysis of polysaccharides and the dehydration of sugars, while Lewis acids like stannic ions are crucial for isomerization reactions. mdpi.com The presence of both types of acid sites can lead to higher conversion rates and selectivities for desired products than either type of site could achieve alone. Research on sulfated tin oxide has shown that the presence of both Lewis and Brønsted acid sites is crucial for its catalytic activity in various reactions. clockss.org

Stannic sulfate and related tin-based catalysts have shown significant promise in the conversion of biomass-derived carbohydrates into valuable platform chemicals like lactic acid and levulinic acid. mdpi.comacs.org Tin-doped zeolites, for example, which possess both Lewis and Brønsted acidity, are effective in converting sugars like glucose and xylose. mdpi.combiomassmagazine.com

In the production of lactic acid , Lewis acidic tin sites catalyze the isomerization of glucose to fructose, which then undergoes retro-aldol condensation to form triose sugars. These trioses are subsequently isomerized to lactic acid, a step where tin is known to be highly efficient. mdpi.com

For levulinic acid production, the process involves the dehydration of hexose (B10828440) sugars to 5-hydroxymethylfurfural (B1680220) (5-HMF), which is then rehydrated to levulinic acid and formic acid. While Brønsted acids are primarily responsible for the dehydration and rehydration steps, Lewis acids can play a role in the initial isomerization of glucose to fructose, which can be a rate-limiting step. mdpi.comresearchgate.net

Catalytic Performance of Tin-Based Catalysts in Biomass Conversion

| Catalyst | Feedstock | Product | Yield (%) | Reaction Conditions | Reference |

|---|---|---|---|---|---|

| Sn-Beta Zeolite | Glucose | Lactic Acid | ~68 | 200°C, 5h (with CaSO₄ co-catalyst) | mdpi.com |

| Sn-Beta Zeolite | Xylose | Lactic Acid | ~50 | 200°C, 5h (with CaSO₄ co-catalyst) | mdpi.com |

| SO₄²⁻/TiO₂-Al₂O₃-SnO₂ | Glucose | Levulinic Acid | 74.05 | 180°C, 2h | researchgate.net |

Sulfated Tin(IV) Oxide as a Superacid Catalyst

When tin(IV) oxide (SnO₂) is modified with sulfate groups, it can exhibit superacidic properties, making it a highly active and versatile solid acid catalyst.

The strong acidic nature of sulfated tin(IV) oxide makes it an effective catalyst for a range of acid-catalyzed reactions that typically require strong mineral acids.

Isomerization: Sulfated tin oxide has been successfully used for the skeletal isomerization of hydrocarbons, a process important for improving the octane (B31449) number of gasoline and the cold flow properties of biodiesel. mdpi.comresearchgate.net The strong acid sites facilitate the formation of carbocation intermediates, which then rearrange to form branched isomers. mdpi.com

Alkylation: This superacid catalyst is also active in alkylation reactions, such as the alkylation of phenols and aromatic compounds. researchgate.netscirp.org For example, it has been used for the tert-butylation of hydroquinone (B1673460). researchgate.net The catalyst activates the alkylating agent, leading to the formation of a carbocation that then attacks the aromatic ring.

Cracking: While highly active, the strong acidity of sulfated tin oxide can also promote cracking reactions, where large hydrocarbon molecules are broken down into smaller, more valuable ones. mdpi.com However, at higher temperatures, this can sometimes lead to unwanted side reactions and catalyst deactivation. mdpi.com The process involves the protonation of alkanes or alkenes on the superacid sites, followed by C-C bond cleavage. savemyexams.com

Applications of Sulfated Tin(IV) Oxide in Acid-Catalyzed Reactions

| Reaction | Substrate(s) | Product(s) | Key Findings | Reference |

|---|---|---|---|---|

| Isomerization | n-butane | isobutane | Demonstrated superacidity and activity for alkane isomerization. | mdpi.com |

| Alkylation | Hydroquinone and tert-butanol | 2-tert-butylhydroquinone | Achieved 96% conversion of hydroquinone at 150°C. | researchgate.net |

| Partial Coupling and Isomerization | α-pinene | Dimeric products and isomers | Brønsted acid sites catalyzed the reaction, yielding 49.6% dimeric products at 120°C. | mdpi.com |

| Biodiesel Isomerization | Fatty acid alkyl esters | Branched isomers | Effective in skeletal isomerization to improve cold flow properties. | mdpi.com |

Influence of Sulfate Loading and Calcination Temperature on Acidity and Catalytic Performance

The catalytic activity of sulfated tin oxide (SO₄²⁻/SnO₂), a solid superacid, is intricately linked to its acidic properties, which are tailored by the sulfate content and the calcination temperature applied during its synthesis. Research into these parameters has established that they are critical factors in optimizing the catalyst's performance.

The amount of sulfate added to the tin oxide support has a direct impact on the catalyst's surface area and acidity. Studies have shown that the addition of sulfate to tin oxide tends to increase the specific surface area. researchgate.net This is partly because the sulfating process can hinder the crystallization of SnO₂ and inhibit crystal growth, resulting in smaller crystallite sizes. researchgate.net

Calcination temperature exerts a dual and opposing influence. While thermal treatment is necessary to activate the catalyst and form the superacid sites, excessively high temperatures can be detrimental. As the calcination temperature increases, there is generally a decrease in the specific surface area due to grain agglomeration and crystal growth. researchgate.netmdpi.com

The interplay between sulfate loading and calcination temperature culminates in an optimal combination for achieving maximum acidity and, consequently, peak catalytic performance. For instance, in the esterification of acetic acid with amyl alcohol, the highest formation of amyl acetate (B1210297) was observed with a catalyst containing 30 wt.% sulfate and calcined at 550°C. researchgate.net At this temperature, the catalyst exhibits the highest concentration of both Lewis and Brønsted acid sites. researchgate.net While surface acidity tends to increase with thermal treatment up to 550°C, a further increase in temperature, particularly beyond 750°C, leads to a decrease in the number of acid sites and their strength. researchgate.net This decline is attributed to the decomposition of the surface sulfate species at higher temperatures. academax.com

The following table, based on findings from a study on sulfated tin oxide, illustrates the effect of these parameters on the catalyst's properties. researchgate.net

Table 1: Effect of Sulfate Loading and Calcination Temperature on Sulfated Tin Oxide Properties

| Parameter | Influence of Increasing Sulfate Loading | Influence of Increasing Calcination Temperature | Optimal Condition Example (Amyl Acetate Synthesis) |

|---|---|---|---|

| Specific Surface Area | Increases | Decreases researchgate.net | - |

| Crystallite Size | Decreases researchgate.net | Increases mdpi.comnih.gov | - |

| Surface Acidity | Increases up to an optimum | Increases up to ~550°C, then decreases researchgate.net | 30 wt.% SO₄²⁻, 550°C researchgate.net |

| Catalytic Activity | Increases with acidity | Increases with acidity up to an optimum T, then declines researchgate.net | 30 wt.% SO₄²⁻, 550°C researchgate.net |

Surface Chemistry and Structural Features Contributing to Superacidity

The remarkable acidity of sulfated tin oxide, often categorized as superacidic, arises from specific structural and electronic modifications of the tin oxide surface upon sulfation. mdpi.com The primary contributor to this phenomenon is the strong inductive effect of the sulfur-oxygen bonds of the sulfate species anchored to the tin oxide support. mdpi.com

The surface chemistry involves the formation of various sulfate species, including monodentate and bidentate structures. In some cases, clusters of polymeric sulfate species may also be present. mdpi.com These sulfate groups are highly electronegative and act as electron-withdrawing species. They pull electron density away from the adjacent tin atoms in the SnO₂ lattice. mdpi.com This induction creates highly electron-deficient tin centers, which function as very strong Lewis acid sites.

These potent Lewis acid sites can then induce the generation of Brønsted acid sites. Coordinated or adsorbed water molecules on the surface can be strongly polarized by the Lewis sites, leading to the dissociation of a proton and the formation of a strong Brønsted acid site (a surface-bound proton). It is the combination of these strong Lewis and Brønsted acid sites that underpins the catalyst's superacid character and its high activity in acid-catalyzed reactions, such as esterification and dehydration. researchgate.netmdpi.com

Advanced Applications and Performance Enhancement in Material Systems

Role as Electrolyte Additives in Energy Storage Devices

While the direct use of stannic sulfate (B86663) (Sn(SO₄)₂) as an electrolyte additive is not extensively documented, the introduction of tin into lead-acid battery electrolytes, commonly through stannous sulfate (SnSO₄), leads to the formation of tin(IV) species that impart significant performance benefits. The stannous ions (Sn²⁺) are oxidized to tin(IV) at the positive plate, effectively creating an in-situ source of tin(IV) compounds that participate in the battery's electrochemical processes.

The enhancement in performance is attributed to the influence of tin(IV) on the morphology and conductivity of the active materials. By modifying the crystal structure of the lead sulfate and lead dioxide on the battery plates, the tin additive helps to maintain a more efficient charge and discharge process over numerous cycles.

Table 1: Effect of Tin Additives on Lead-Acid Battery Performance

| Additive Concentration | Observed Impact on Performance | Reference |

|---|---|---|

| 2.24 mM SnSO₄ | Decreased PbO₂ grain size, increased discharge capacity. | researchgate.net |

| 1.5 wt% SnSO₄ in H₂SO₄ | ~21% higher capacity compared to blank electrolyte. | researchgate.net |

Furthermore, the presence of SnO₂ within the anodic film can increase its electronic conductivity. hrpub.org A passive layer, mainly composed of lead(II) oxide (PbO), can form between the grid and the active material, which can be electrically insulating. google.com Tin has the ability to thin out this PbO layer and increase the conductivity of this semiconductor layer, thereby improving the electrical contact between the grid and the active material. hrpub.org This leads to better charge acceptance and a reduction in passivation issues, which are common causes of battery failure. researchgate.net

One of the primary mechanisms by which tin additives improve lead-acid battery performance is through the inhibition of irreversible sulfation. During discharge, lead sulfate (PbSO₄) crystals form on the battery plates. Over time, these crystals can grow large and become difficult to reconvert to active material during charging, a phenomenon known as irreversible sulfation. Research has shown that the presence of stannous sulfate in the electrolyte leads to the formation of significantly smaller PbSO₄ crystals. researchgate.net This is because the tin ions influence the nucleation and growth of the PbSO₄ crystals, preventing them from forming large, insulating layers. By keeping the lead sulfate crystals small, the reversibility of the charge-discharge process is enhanced, and the battery's cycle life is extended. researchgate.net

The enhancement of conductivity is another key benefit. Tin(IV) oxide, formed from the tin additive, becomes integrated into the positive active material. researchgate.net This increases the electronic conductivity of the material, which facilitates more efficient charge and discharge processes. researchgate.net The improved conductivity of the passive film on the positive grid also helps to mitigate the premature capacity loss that can occur due to the formation of an insulating layer. periodikos.com.br

Precursor in Advanced Nanomaterials Synthesis

Stannic sulfate in sulfuric acid is a viable precursor for the synthesis of various advanced nanomaterials, owing to the reactivity of the tin(IV) ion. These nanomaterials have significant applications in optoelectronics and energy storage.

Tin(IV) oxide (SnO₂) is a wide-bandgap n-type semiconductor that is extensively studied for its applications in gas sensors, transparent conducting electrodes for solar cells, and as an anode material in lithium-ion batteries. google.comnih.gov The synthesis of SnO₂ nanoparticles can be achieved through various methods, such as controlled precipitation from a precursor solution. While tin(IV) chloride is a commonly used precursor, stannic sulfate can also be employed. google.com

In a typical synthesis, a controlled precipitation procedure is used where a basic solution is added to a solution containing the tin(IV) precursor to precipitate tin(IV) hydroxide (B78521) (Sn(OH)₄). This precipitate is then washed, dried, and calcined at elevated temperatures (e.g., 200-600 °C) to form SnO₂ nanoparticles. google.com The size and properties of the resulting nanoparticles can be tuned by controlling the calcination temperature. google.com These SnO₂ nanoparticles have shown potential as anode materials in lithium-ion batteries, offering high theoretical capacity. mdpi.comfrontiersin.org They are also used in optoelectronic devices due to their transparency and conductivity. nih.gov

Table 2: Synthesis Methods for SnO₂ Nanoparticles

| Synthesis Method | Precursor Example | Key Process Steps | Resulting Material | Applications | Reference |

|---|---|---|---|---|---|

| Controlled Precipitation | Tin(IV) chloride (SnCl₄·5H₂O) | Precipitation with ammonia, centrifugation, washing, calcination. | SnO₂ nanoparticles | Photocatalysis, Battery Anodes | google.com |

| Hydrothermal/Microemulsion | Not specified | Use of reducing agents and surfactants. | Crystalline SnO₂ nanoparticles (2-10 nm) | Supercapacitors | researchgate.net |

Stannic sulfate can also serve as the tin source for synthesizing ternary and quaternary chalcogenide thin films, such as copper tin sulfide (B99878) (Cu-Sn-S) and copper zinc tin sulfide (Cu₂ZnSnS₄ or CZTS). These materials are of great interest for photovoltaic applications as absorber layers in thin-film solar cells due to their optimal optical properties and the use of earth-abundant elements. periodikos.com.brresearchgate.net

The synthesis of these thin films often involves a solution-based approach where precursor solutions of the constituent metal salts (including a tin(IV) salt like stannic sulfate) are prepared. vnu.edu.vn For instance, a precursor ink can be made by dissolving copper, zinc, and tin salts in a suitable solvent. periodikos.com.br This ink is then coated onto a substrate and subjected to a high-temperature annealing process in a sulfur-containing atmosphere (sulfurization) to form the desired chalcogenide thin film. hrpub.orgdiva-portal.org The properties of the resulting CZTS or Cu-Sn-S film are highly dependent on the composition of the precursor solution and the annealing conditions. researchgate.netdiva-portal.org

Applications in Surface Treatment and Functional Coatings Research

The use of tin-based chemical compounds in sulfuric acid solutions is pivotal in various advanced material systems, particularly for surface treatment and the generation of functional coatings. These applications leverage the electrochemical properties of tin ions to create durable, functional, and aesthetically pleasing surface finishes on different substrates. The focus here is on the chemistry and mechanisms behind acid tin plating and the electrolytic coloring of anodized aluminum. While the term "stannic sulfate" refers to tin in its +4 oxidation state (Sn⁴⁺), the primary active compound in these applications is stannous sulfate, which contains tin in the +2 oxidation state (Sn²⁺). The oxidation of stannous ions to the stannic state is a known phenomenon in these baths, often considered an undesirable side reaction that requires control finishing.comresearchgate.net.

Fundamental Aspects of Tin Plating Bath Chemistry (acid sulfate baths)

Acid sulfate tin plating baths are widely utilized for depositing both matte and bright tin coatings. researchgate.net These baths are valued for their operational simplicity and efficiency compared to other plating systems. chemicalbook.comtinchemical.com The inception of acid sulfate electroplating was in the electronics industry. chemicalbook.comtinchemical.com The process is employed to create solderable, corrosion-resistant, and decorative finishes on various components, including those used in electronics and for electrical parts. researchgate.netsharmachemindus.com

The core of the acid tin plating bath consists of stannous sulfate (SnSO₄) dissolved in a sulfuric acid (H₂SO₄) solution. finishing.comsharmachemindus.com Stannous sulfate serves as the source of tin(II) ions, which are electrodeposited onto the cathode (the part being plated). chemicalbook.com Sulfuric acid increases the conductivity of the electrolyte and helps prevent the hydrolysis of stannous sulfate, which can form insoluble tin compounds. tinchemical.comatamanchemicals.com When stannous sulfate is dissolved in a 5% sulfuric acid solution, a clear solution is typically obtained. chemicalbook.comtinchemical.comatamanchemicals.com

The electrochemical process involves the reduction of stannous ions (Sn²⁺) to metallic tin (Sn) at the cathode surface. Pure tin anodes are typically used, which replenish the tin ions in the bath as they are consumed during plating. chemicalbook.comsharmachemindus.com This maintains the concentration of stannous sulfate in the electrolyte, requiring only minimal replenishment to compensate for drag-out losses and the slow oxidation of Sn²⁺ to Sn⁴⁺. finishing.comchemicalbook.com This oxidation to stannic tin is undesirable as it depletes the active plating species and can lead to precipitate formation. finishing.comresearchgate.net

Additives are crucial for controlling the deposit's morphology, achieving desired brightness, and ensuring a smooth, fine-grained structure. tinchemical.comatamanchemicals.com Without additives, deposits can be rough or exhibit dendritic growth, often called 'treeing'. finishing.com Proprietary brightener systems, often two-component liquid systems, are used to produce fully bright, ductile deposits. scribd.com These systems contain organic compounds that influence the crystal growth of the tin deposit. researchgate.net Agitation of the solution or movement of the cathode is also recommended to ensure uniform plating. sharmachemindus.com

Table 1: Typical Composition and Operating Parameters for a Bright Acid Tin Plating Bath

| Component/Parameter | Concentration/Value | Reference |

|---|---|---|

| Stannous Sulfate (SnSO₄) | 24 - 35 g/L | sharmachemindus.comscribd.com |

| Sulfuric Acid (H₂SO₄) | 8 - 12% by volume (approx. 90-110 ml/L) | sharmachemindus.comcolumbiachemical.com |

| Tin Metal | 10 - 30 g/L (for rack plating) | sharmachemindus.com |

| Carrier/Brightener Additives | Proprietary concentrations | sharmachemindus.comscribd.com |

| Temperature | 60 - 90°F (approx. 15 - 32°C) | columbiachemical.com |

| Cathode Current Density | 5 - 30 amps/sq. ft. | columbiachemical.com |

Mechanisms in Color Anodizing of Aluminum

The electrolytic coloring of aluminum is a widely used "two-step" process that imparts durable and light-fast colors, typically ranging from bronze to black, for architectural and decorative applications. mdpi.comaluconsult.com The process follows the initial anodization of the aluminum part, usually in sulfuric acid, which creates a porous aluminum oxide (Al₂O₃) layer on the surface. mdpi.comfictiv.com

The coloring mechanism involves immersing the anodized aluminum into an acidic electrolyte containing metal salts, most commonly stannous sulfate, and applying an alternating current (AC). aluconsult.comsaf.com The porous anodic oxide film acts as a template. During the cathodic cycle of the AC voltage, tin ions from the stannous sulfate bath are electrochemically deposited into the bottom of the pores of the oxide layer. mdpi.comgoogle.com The amount of deposited tin and the resulting color are controlled by factors such as voltage, duration of the treatment, and the concentration of the tin salt solution. saf.comgoogle.com As the deposition time increases, the metallic deposit within the pores grows, leading to darker shades. mdpi.com

Research into the precise nature of the deposited material reveals it is not purely metallic tin. mdpi.com Studies using techniques like X-ray Photoelectron Spectroscopy (XPS) on deposits isolated from the pore bottoms have shown the presence of a mixture of metallic tin (Sn) and tin oxide species. mdpi.com The tin deposited during the cathodic cycle can be partially oxidized during the subsequent anodic cycle of the AC current. mdpi.com The final color is the result of optical effects, primarily light scattering by the fine, dispersed metal-containing particles within the transparent aluminum oxide matrix. saf.com

The stability of the stannous sulfate coloring bath is a critical operational consideration. The electrolyte is acidic, with sulfuric acid used to maintain a pH typically between 0.1 and 2.0, which is necessary to keep the tin(II) ions in solution. google.comgoogle.com However, Sn²⁺ ions are susceptible to oxidation to Sn⁴⁺, which is not useful for coloring and can lead to the formation of undesirable precipitates, disrupting the process. google.comgoogle.com Therefore, stabilizing agents are sometimes used in commercial formulations.

Table 2: Typical Electrolyte Composition and Conditions for Aluminum Color Anodizing with Tin Salts

| Component/Parameter | Concentration/Value | Reference |

|---|---|---|

| Tin(II) ions (from Stannous Sulfate) | 3 - 20 g/L | google.comgoogle.com |

| Sulfuric Acid (H₂SO₄) | 16 - 22 g/L | google.com |

| pH | 0.35 - 0.5 | google.comgoogle.com |

| AC Voltage | 10 - 25 V | google.comgoogle.com |

| Temperature | 14 - 30°C | google.com |

| Counter-Electrode | Graphite or Stainless Steel | google.com |

Computational Chemistry and Theoretical Modeling of Stannic Sulfate Interactions

Density Functional Theory (DFT) Calculations for Electronic and Molecular Structures

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in determining the geometric and electronic properties of stannic sulfate (B86663) and its interactions with sulfuric acid. DFT calculations can predict the stable conformations of tin(IV) complexes that form in solution.

Detailed research findings from DFT studies on related systems, such as sulfuric acid in aqueous environments, reveal crucial information about molecular interactions. For instance, DFT has been used to determine the optimized conformations of sulfuric acid and its hydrates, calculating properties like dipole moments, bond lengths, and bond angles. researchgate.net These calculations show that the deprotonation of H₂SO₄ is sensitive to the water ratio, being endothermic in a 1:1 ratio but exothermic in higher water ratios (1:5 and 1:10), leading to the formation of HSO₄⁻ and SO₄²⁻ respectively. researchgate.net The methodology involves selecting appropriate functionals (e.g., PW91, B3LYP) and basis sets (e.g., TZP) to accurately model the system. researchgate.net For stannic sulfate, DFT would be applied to calculate the structure of various solvated tin(IV) species, such as [Sn(SO₄)ₓ(H₂O)ᵧ]⁴⁻²ˣ, determining the coordination environment of the tin atom and the energetics of ligand exchange with water and sulfate or bisulfate ions. These calculations provide insights into the electronic charge distribution, identifying the most reactive sites and predicting spectroscopic properties that can be compared with experimental data. A combination of DFT with continuum solvation models, like the Conductor-like Screening Model (COSMO), can simulate the effects of the bulk solvent on the molecular structures and reaction energies. researchgate.net

Table 1: Illustrative Parameters for DFT Calculations of a [Sn(SO₄)₄]⁴⁻ Complex

| Parameter | Description | Example Value/Method |

|---|---|---|

| Functional | Approximation to the exchange-correlation energy functional. | PW91, B3LYP |

| Basis Set | Set of functions used to build molecular orbitals. | TZP (Triple-Zeta Polarization) |

| Solvation Model | Method to approximate the effect of the solvent. | COSMO (Conductor-like Screening Model) |

| Calculated Sn-O Bond Length | The equilibrium distance between tin and a coordinating oxygen atom from a sulfate ligand. | ~2.05 Å |

| Coordination Number | Number of ligand atoms bonded to the central tin ion. | 6 or 8 |

| Binding Energy | Energy released upon the formation of the complex from its constituent ions. | - (Value would be calculated) |

Molecular Dynamics Simulations of Solution-Phase Behavior

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecular system, providing a detailed picture of the solution-phase dynamics of stannic sulfate in sulfuric acid. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of individual particles, revealing information about the structure and dynamics of the solution.

For sulfuric acid solutions, MD simulations have been used to investigate the surface structure, ion distribution, and the extent of acid dissociation. rsc.org These simulations show that at the surface of an aqueous sulfuric acid solution, the first dissociation to form bisulfate (HSO₄⁻) is nearly complete, while the second dissociation to sulfate (SO₄²⁻) is suppressed compared to the bulk liquid. rsc.org In the context of stannic sulfate, MD simulations would model a system containing Sn⁴⁺ ions, SO₄²⁻/HSO₄⁻ ions, H₃O⁺ ions, and water molecules. The simulations rely on force fields, which are sets of parameters and equations that describe the potential energy of the system as a function of atomic coordinates. These simulations can elucidate the solvation shell structure around the Sn⁴⁺ ion, showing the arrangement and exchange of water molecules and sulfate ions in its immediate vicinity. osti.govborenv.net They can also be used to calculate transport properties like diffusion coefficients and to observe dynamic processes such as ion-pair formation and dissociation over time.

Table 2: Typical Setup for an MD Simulation of this compound

| Parameter | Description | Example Value/Setting |

|---|---|---|

| System Composition | Number and type of molecules/ions in the simulation box. | Sn⁴⁺, SO₄²⁻, HSO₄⁻, H₃O⁺, H₂O |

| Force Field | Potential energy function describing interatomic interactions. | CHARMM, AMBER, or custom-parameterized |

| Ensemble | Statistical ensemble defining the thermodynamic state. | NPT (constant Number of particles, Pressure, Temperature) |

| Temperature | System temperature. | 298.15 K (25 °C) |

| Simulation Time | Total duration of the simulation. | 10-100 nanoseconds |

| Time Step | Time interval between successive integration steps. | 1-2 femtoseconds |

Thermodynamic Modeling of Aqueous Speciation and Solubility Equilibria

Thermodynamic modeling is essential for predicting the chemical speciation and solubility of stannic sulfate under various conditions of sulfuric acid concentration and temperature. These models use thermodynamic data for known solid phases and aqueous species to calculate equilibrium constants and construct solubility diagrams.

Models like the Pitzer activity coefficient approach are commonly used for concentrated electrolyte solutions. researchgate.net This method accounts for the specific interactions between different ions in solution, which is crucial in a multicomponent system like this compound. Thermodynamic models can predict the relative stability of different tin(IV) hydroxy-sulfato complexes as a function of pH and sulfate concentration. For example, at low pH in the presence of sulfate, species such as Sn(OH)₂(SO₄), Sn(OH)₃(SO₄)⁻, and various tin(IV) sulfate complexes (e.g., Sn(SO₄)₂ , Sn(SO₄)₃²⁻) could be significant. iaea.org The Specific Ion Interaction Theory (SIT) is another approach used to extrapolate thermodynamic constants to zero ionic strength, providing a consistent database for modeling. iaea.org By incorporating experimental solubility data, these models can be refined to accurately predict the conditions under which stannic sulfate or its hydrates will precipitate. Such models are critical for industrial processes where controlling the solubility of metal sulfates is necessary. researchgate.netdntb.gov.ua

Table 3: Hypothetical Aqueous Species of Tin(IV) in Sulfuric Acid Solution

| Species | Formula | Controlling Factors |

|---|---|---|

| Hexaaquatin(IV) | [Sn(H₂O)₆]⁴⁺ | Dominant only in very dilute, highly acidic, non-complexing media. |

| Tin(IV) Hydroxide (B78521) | Sn(OH)₄ | Forms upon hydrolysis as pH increases. |

| Tin(IV) Bisulfate Complex | [Sn(HSO₄)ₓ]⁽⁴⁻ˣ⁾⁺ | Present in concentrated sulfuric acid. |

| Tin(IV) Sulfate Complex | [Sn(SO₄)ᵧ]⁽⁴⁻²ᵧ⁾ | Dominant at high sulfate concentrations. |

| Mixed Hydroxy-Sulfate Complex | [Sn(OH)ₓ(SO₄)ᵧ]⁽⁴⁻ˣ⁻²ᵧ⁾ | Exists over a range of pH and sulfate concentrations. |

Kinetic Modeling of Electron Transfer and Exchange Reactions

Kinetic modeling focuses on the rates and mechanisms of chemical reactions, such as the electron transfer between tin(IV) and tin(II) (its reduced form). These models are crucial for understanding the redox chemistry of tin in sulfuric acid. Electron transfer reactions are fundamental to many electrochemical and corrosion processes. researchgate.net

Table 4: Key Parameters in Kinetic Modeling of Sn(II)/Sn(IV) Electron Self-Exchange

| Parameter | Symbol | Description |

|---|---|---|

| Reorganization Energy | λ | The energy cost to distort the reactants and their solvent shells into the transition state geometry. Comprises inner-sphere (λᵢ) and outer-sphere (λₒ) components. |

| Electronic Coupling Matrix Element | HDA | A measure of the electronic interaction between the electron donor and acceptor at the transition state. |

| Gibbs Free Energy of Reaction | ΔG° | The overall free energy change for the electron transfer reaction. For self-exchange, this is zero. |

| Activation Energy | ΔG‡ | The free energy barrier that must be overcome for the reaction to occur. Related to λ and ΔG° in Marcus theory. |

Future Research Directions and Emerging Trends in Stannic Sulfate Chemistry

Development of Novel Stannic Sulfate-Based Catalytic Systems

The development of innovative catalytic systems based on stannic sulfate (B86663) and related compounds is a primary focus of current research. These efforts are aimed at creating catalysts with superior activity, selectivity, and stability for a range of chemical transformations.

A significant area of investigation involves sulfated tin oxide (SO₄²⁻/SnO₂) solid superacid catalysts. mdpi.com These materials exhibit strong Brønsted acid sites, making them effective in various organic reactions. mdpi.comresearchgate.net Future work is directed towards optimizing these catalysts by controlling the sulfate content and calcination temperatures to fine-tune the acidic properties and surface area. researchgate.netresearchgate.net For instance, research has shown that the calcination temperature significantly impacts the catalytic activity of sulfated tin oxide. mdpi.com

Researchers are also exploring the use of mixed oxide systems to enhance catalytic performance. The addition of other metal oxides, such as zirconia or iron oxide, to sulfated tin oxide can improve stability and activity. researchgate.netmdpi.com For example, sulfated iron-tin mixed oxides have demonstrated improved stability and reusability in esterification reactions compared to sulfated tin oxide alone. researchgate.netarabjchem.org The development of bimetallic catalysts, such as SnO₂-SiO₂ and SnO₂-Al₂O₃, is another promising avenue, with studies showing enhanced yields in transesterification reactions. arabjchem.org These composite materials often exhibit synergistic effects that lead to superior catalytic properties. mdpi.com

Future catalytic systems may also involve the use of nanostructured tin-based materials. nih.gov The unique properties of nanomaterials, such as high surface area and quantum effects, can lead to catalysts with unprecedented efficiency. nih.govresearchgate.net The goal is to design robust nanoparticles and nanocomposites that can address significant environmental and industrial challenges. nih.gov

Exploration of New Synthesis Pathways for Tailored Stannic Materials

The synthesis method plays a crucial role in determining the final properties of stannic materials. Consequently, a significant trend in the field is the exploration of novel synthesis pathways to produce materials with precisely controlled characteristics.

Traditional synthesis methods such as chemical precipitation, thermal decomposition, sol-gel, and hydrothermal techniques are continuously being refined to gain better control over particle size, morphology, and purity. nih.govresearchgate.net For example, a facile precipitation method for synthesizing tin(II) sulfate has been developed, optimizing parameters like sulfuric acid concentration and heating temperature to achieve high purity and yield. wu.ac.thwu.ac.th

Emerging synthesis routes are also gaining traction. Pulse electrolysis, a top-down electrochemical approach, has shown promise for producing nanostructured tin oxides with controlled composition and shape without the need for capping agents or high-temperature post-treatment. xmu.edu.cnxmu.edu.cn Another innovative approach involves the adsorption of metal chloride vapors onto substrates like SBA-15, followed by hydrolysis, to create Sn-modified mesoporous silicas. researchgate.net

A key focus in modern synthesis is the use of sustainable and unconventional precursors. Research has demonstrated the successful synthesis of stannous chloride and stannous sulfate from tin powderization waste, aligning with the principles of a circular economy and zero-waste systems. ui.ac.idresearchgate.netchemicalbook.com This not only provides a cost-effective route to valuable chemicals but also addresses environmental concerns associated with industrial waste.

The table below summarizes various synthesis methods being explored for stannic and related tin materials.

| Synthesis Method | Precursor(s) | Key Parameters | Resulting Material | Reference(s) |

| Precipitation | Tin(IV) chloride pentahydrate, Ammonia | pH, Washing solution | Tin oxide (precursor for sulfated catalyst) | mdpi.com |

| Precipitation | Tin, Oxygen, Sulfuric acid | Temperature, Time, O₂ flow, Acid concentration | Tin(II) sulfate | wu.ac.thwu.ac.th |

| Impregnation | Tin(IV) hydroxide (B78521), Sulfuric acid | Sulfate concentration | Sulfated tin(IV) oxide | researchgate.net |

| Pulse Electrolysis | Tin electrode | Anionic composition of electrolyte | Nanostructured tin oxides | xmu.edu.cnxmu.edu.cn |

| Waste Valorization | Tin powderization waste, HCl, (NH₄)₂SO₄ | Particle size, Acid concentration, Temperature | Stannous chloride, Stannous sulfate | ui.ac.idresearchgate.net |

Advanced In-Situ Characterization Techniques for Reaction Monitoring

To unravel the complex mechanisms of reactions involving stannic sulfate, researchers are increasingly turning to advanced in-situ characterization techniques. These methods allow for the real-time observation of structural, chemical, and morphological changes in materials under actual reaction conditions. numberanalytics.com

In-situ X-ray diffraction (XRD) is a powerful tool for tracking phase evolution during both the synthesis of stannic materials and their application in catalysis. gatech.edu It provides crucial kinetic information about the reactions as they occur. gatech.edu For example, in-situ XRD can be used in setups for solid-state synthesis at high temperatures, as well as for hydrothermal and solvothermal processes. gatech.edu

In-situ microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), offer direct visualization of materials at the nanoscale. numberanalytics.comgatech.edu These methods can capture morphological changes in electrode materials during electrochemical reactions or in catalysts during a reaction, providing insights that are unobtainable with other techniques. gatech.edu

Spectroscopic techniques are also vital. In-situ Fourier-transform infrared (FTIR) spectroscopy can be used to study the nature and evolution of surface species on catalysts. For instance, it can track changes in sulfate species on sulfated tin oxide catalysts at different temperatures, helping to correlate surface structure with catalytic reactivity. mdpi.com In-situ solid-state Nuclear Magnetic Resonance (NMR) is another powerful tool for detecting the local structure of materials, whether crystalline or amorphous, within a functioning device like a battery. gatech.edu

The integration of these advanced in-situ techniques is essential for understanding degradation mechanisms and for the rational design of more efficient and durable stannic sulfate-based materials for applications in catalysis, energy storage, and beyond. numberanalytics.comrsc.org

Integration of Computational Approaches for Predictive Material Design

Computational materials science is emerging as an indispensable tool for accelerating the discovery and design of new stannic materials. mit.edumedium.com By simulating material behavior at the atomic and molecular levels, researchers can predict properties and performance, thereby reducing the need for extensive and time-consuming experimental work. medium.comyoutube.com

Methods such as Density Functional Theory (DFT), Molecular Dynamics (MD), and Monte Carlo simulations are employed to understand the fundamental physics and chemistry that govern material properties. medium.comresearchgate.net These simulations can predict a wide range of characteristics, including mechanical, electronic, optical, and thermal properties, as well as chemical reactivity and catalytic activity. medium.com For stannic sulfate-based systems, these tools can help in understanding the nature of active sites on catalysts and the mechanisms of surface reactions.

Machine learning and artificial intelligence are also being integrated into the material design process. mit.edu By analyzing vast datasets of material properties, machine learning algorithms can identify patterns and predict the characteristics of new, undiscovered materials. youtube.com This data-driven approach can significantly speed up the screening of potential candidates for specific applications, such as new anode materials for lithium-ion batteries or more efficient catalysts. researchgate.net

The ultimate goal of these computational approaches is "materials by design," where virtual models are used to create new materials with specific, predefined functionalities. mit.eduresearchgate.net This predictive power is crucial for designing the next generation of stannic materials with improved performance for applications ranging from electronics to energy storage. mit.edu

Sustainable and Green Chemistry Aspects in Stannic Sulfate Research

The principles of sustainable and green chemistry are increasingly influencing research directions in the field of stannic sulfate. researchgate.net The focus is shifting towards developing processes and products that are more environmentally benign, reduce waste, and utilize renewable resources.

A key aspect of this trend is the development of heterogeneous solid acid catalysts, such as sulfated tin oxide, to replace traditional, corrosive, and non-recyclable homogeneous catalysts. researchgate.net Solid catalysts are easier to separate from reaction mixtures, can often be regenerated and reused, and help in minimizing waste streams. researchgate.net Research into improving the stability and reusability of these catalysts, for example by doping with other metal oxides, is a critical area of focus. researchgate.netarabjchem.org

The use of waste materials as precursors for synthesizing tin compounds is another significant contribution to sustainable chemistry. ui.ac.idchemicalbook.com The synthesis of stannous sulfate from tin powderization waste is a prime example of creating value from industrial by-products, thereby promoting a circular economy and a zero-waste approach. ui.ac.idresearchgate.netchemicalbook.com

Furthermore, the development of energy-efficient synthesis methods is a core tenet of green chemistry. Research into optimizing reaction conditions, such as temperature and time, for the synthesis of compounds like tin(II) sulfate aims to reduce energy consumption. wu.ac.thwu.ac.th The exploration of novel, low-energy synthesis routes like electrochemical methods also contributes to this goal. xmu.edu.cnxmu.edu.cn

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing stannic sulfate in sulfuric acid for laboratory-scale studies?

- Methodology : Dissolve stannic oxide (SnO₂) in concentrated sulfuric acid (≥98%) under controlled heating (80–100°C) with continuous stirring. Monitor dissolution via turbidity reduction. Cool the solution to precipitate stannic sulfate, then filter and dry at 60°C. Validate purity via sulfate quantification (e.g., gravimetric analysis with barium chloride) .

- Critical Considerations : Use inert containers (e.g., CPVC) to avoid acid degradation . Adjust acid concentration to balance solubility and reaction kinetics.

Q. How can sulfate ions in stannic sulfate solutions be quantified accurately?

- Methodology : Employ turbidimetric analysis by adding barium chloride to precipitate sulfate as barium sulfate. Compare turbidity against a standardized sulfate solution (1.81 mg/mL K₂SO₄) under controlled pH (5 M acetic acid) and light-protected conditions .

- Validation : Repeat measurements to ensure precision (±2% error margin). Cross-check with ion chromatography for trace impurities .

Q. What are the stability considerations for stannic sulfate in varying sulfuric acid concentrations?

- Methodology : Prepare stannic sulfate solutions in 10–98% H₂SO₄ and monitor decomposition via UV-Vis spectroscopy (absorption peaks at 300–400 nm for Sn⁴⁺ complexes). Stability decreases above 80°C due to accelerated hydrolysis; maintain temperatures below 50°C for long-term storage .

Advanced Research Questions

Q. How do redox-active impurities (e.g., Fe²⁺/Fe³⁺) affect the catalytic properties of this compound media?

- Experimental Design : Introduce controlled amounts of Fe²⁺/Fe³⁺ into stannic sulfate solutions and evaluate catalytic efficiency in model reactions (e.g., esterification). Use cyclic voltammetry to track redox interference.

- Data Analysis : Compare reaction rates and byproduct formation. Fe³⁺ enhances oxidative pathways but may precipitate as Fe(OH)₃ at pH >2, requiring pH buffering .

Q. What mechanistic insights explain the role of stannic sulfate in enhancing metal leaching efficiency from ores?

- Methodology : Conduct leaching experiments using stannic sulfate in H₂SO₄ (1–4 M) with model ores (e.g., Cu/Co oxides). Analyze leachates via ICP-MS to quantify metal recovery.

- Kinetic Analysis : Stannic ions act as electron mediators, accelerating oxidative dissolution. Rate constants correlate with Sn⁴⁺ concentration (0.1–0.5 M optimal) and temperature (Arrhenius activation energy ~45 kJ/mol) .

Q. How can contradictory data on stannic sulfate’s solubility in sulfuric acid be resolved?

- Troubleshooting Framework :

- Replicate experiments under standardized conditions (acid concentration, temperature, stirring rate).

- Characterize precipitates via XRD to distinguish between Sn(SO₄)₂, SnO₂·xH₂O, or mixed phases.

- Control trace water content , as hydrolysis dominates above 0.5% H₂O .

Q. What advanced spectroscopic techniques are suitable for probing the coordination chemistry of Sn⁴⁺ in sulfuric acid?

- Techniques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.